molecular formula C16H19NO2 B4701868 N-isopropyl-2-(2-naphthyloxy)propanamide

N-isopropyl-2-(2-naphthyloxy)propanamide

Cat. No.: B4701868
M. Wt: 257.33 g/mol
InChI Key: PHUVPUFUJCVGJT-UHFFFAOYSA-N
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Description

N-isopropyl-2-(2-naphthyloxy)propanamide is a synthetic propanamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-naphthyloxy substituent at the second carbon of the propanamide backbone. The naphthyloxy group confers aromatic bulk and lipophilicity, which may enhance binding to biological targets compared to simpler phenoxy analogs.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(2)17-16(18)12(3)19-15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUVPUFUJCVGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-isopropyl-2-(2-naphthyloxy)propanamide with structurally related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
This compound* C₁₆H₁₉NO₂ ~257.32 Isopropyl, 2-naphthyloxy Hypothesized bioherbicidal
2-amino-3-phenylpropanamide C₉H₁₂N₂O 164.21 Phenyl, amino Bioherbicidal (novel derivative)
N-isopropyl-2-(piperazin-1-yl)propanamide C₁₀H₂₁N₃O 199.30 Isopropyl, piperazinyl Pharmaceutical intermediate
(2R)-N-cyclopropyl-2-(4-hydroxyphenoxy)propanamide C₁₂H₁₅NO₃ 221.25 Cyclopropyl, 4-hydroxyphenoxy Undisclosed (stereospecific)
N-(2-methylpropyl)-2-(4-propanoylphenoxy)propanamide C₁₆H₂₃NO₃ 277.36 2-methylpropyl, propanoylphenoxy Undisclosed

*Calculated based on structural analysis.

Key Observations:
  • Molecular Weight and Lipophilicity: The naphthyloxy substituent in the target compound increases its molecular weight (~257.32) compared to simpler derivatives like 2-amino-3-phenylpropanamide (164.21 g/mol) . This higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
  • Propanoylphenoxy Group (C₁₆H₂₃NO₃): The ketone moiety may confer reactivity in metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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